Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
Description
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide (CAS: 64047-58-1) is a bis-quaternary ammonium compound characterized by two positively charged nitrogen centers. Its structure comprises a trimethylazanium group linked via a three-carbon propyl chain to a 1-methylisoquinolin-2-ium moiety, with bromide counterions balancing the charge.
Properties
IUPAC Name |
trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOFXMOHFZTQD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982232 | |
| Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-58-1 | |
| Record name | Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example from Related Compound Synthesis
- A similar quaternization reaction was reported where benzyl 3-hydroxypyrrolidine-1-carboxylate was alkylated with (2-bromoethoxy)methylbenzene in the presence of sodium hydride and tetrabutylammonium iodide in THF at 80°C for 3–5 hours, followed by purification by preparative HPLC, yielding 0.46 g of product.
- Another example involved refluxing in acetonitrile with K2CO3 at 65°C for 30 min, then addition of alkyl bromide and reflux for 24 h, followed by extraction and silica gel chromatography to isolate the product with 65% yield.
Research Findings and Analysis
- The quaternization step is critical for introducing the trimethylammonium group, which imparts the azanium character to the molecule.
- Reaction efficiency depends on the choice of solvent, temperature, and base.
- Sodium hydride is effective for deprotonating intermediates, facilitating nucleophilic attack.
- Purification by preparative HPLC is preferred for higher purity, especially for biochemical applications.
- The dibromide salt form is stabilized by the presence of two bromide ions, which can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Materials | 1-methylisoquinoline, 3-bromopropyltrimethylammonium bromide | Commercially available or synthesized |
| Solvent | THF, acetonitrile | Polar aprotic solvents preferred |
| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) | Facilitates alkylation |
| Temperature | 0–80°C | Controlled to optimize yield |
| Reaction Time | 3–24 hours | Depends on scale and reagents |
| Workup | Vacuum concentration, extraction, washing | Removes impurities |
| Purification | Preparative HPLC, silica gel chromatography | Ensures product purity |
| Yield | Moderate to high (example: 65% in related syntheses) | Varies with conditions |
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can modify the isoquinolinium ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidized forms of the nitrogen atoms, potentially leading to N-oxides.
Reduction Products: Reduced isoquinolinium derivatives.
Scientific Research Applications
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is utilized in various fields:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In studies of ion channel modulation and neurotransmitter release.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological membranes and ion channels. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can modulate the activity of ion channels and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azanium Cores
(a) Perfluorinated Sulfonylamino Azanium Sulfates
A series of perfluorinated azanium compounds, such as Trimethyl-[3-(undecafluoropentylsulfonylamino)propyl]azanium sulfate (CAS: 70225-24-0), share the trimethylazanium-propyl backbone but feature perfluorinated sulfonylamino substituents and sulfate counterions. These compounds exhibit enhanced hydrophobicity and thermal stability due to fluorinated chains, making them suitable for surfactant applications. In contrast, the target compound’s aromatic isoquinoline group may favor π-π stacking interactions in solid-state structures or receptor binding .
(b) Hybrid Dibromide Salts (Hybrid 1 and Hybrid 2)
Hybrid 1 (N,N’-bis[3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N’,N’-tetramethyl-1,6-hexanediaminium diiodide) and Hybrid 2 (analogue with benzo[de]isoquinoline-1,3-dione) are dibromide salts with isoindoline or benzoisoquinoline moieties. These compounds, like the target molecule, feature dual quaternary ammonium centers and aromatic systems. Research indicates their role as muscarinic receptor antagonists, suggesting that the target compound’s isoquinoline group could similarly modulate receptor binding affinity .
(c) [2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate
This compound (CAS: C24H35N2O5+·Cl−·2H2O) shares a quaternary ammonium core but substitutes the isoquinoline group with dimethoxyphenyl moieties. Its crystal structure (monoclinic, P21/c) reveals extensive hydrogen bonding via water molecules, a feature absent in the anhydrous dibromide target compound. The chloride counterion and dihydrate formulation may influence solubility and crystallinity compared to the dibromide salt .
Functional and Application-Based Comparisons
| Compound Name | Key Structural Features | Counterion | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound (CAS: 64047-58-1) | Isoquinolinium + trimethylazanium | Dibromide | ~527.3 (calc.) | Pharmacology, ionic liquids |
| Perfluorinated Sulfonylamino Azanium Sulfate | Perfluorinated chain + sulfonylamino group | Sulfate | ~700–900 (varies) | Surfactants, coatings |
| Hybrid 1 | Isoindoline + hexanediaminium | Diiodide | ~864.6 | Muscarinic receptor antagonists |
| [2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride | Dimethoxyphenyl + carbamoylpropyl | Chloride | 503.02 | Crystal engineering |
Key Observations :
- Counterion Effects : Bromide and iodide salts generally exhibit higher solubility in polar solvents compared to sulfates or chlorides, which may enhance bioavailability in pharmacological contexts .
- Aromatic Systems: Isoquinoline (target compound) and benzoisoquinoline (Hybrid 2) groups provide planar aromatic surfaces for receptor binding, whereas perfluorinated chains prioritize hydrophobic interactions .
- Synthetic Flexibility: The propyl linker in the target compound allows for modular substitution, analogous to the sulfonylamino group in perfluorinated analogues .
Research Findings and Trends
- Pharmacological Potential: Hybrid dibromide salts (Hybrid 1/2) demonstrate nanomolar affinity for muscarinic receptors, suggesting that the target compound’s isoquinoline group could similarly target cholinergic pathways .
- Material Science : Perfluorinated azanium compounds are utilized in anti-fouling coatings, while the target compound’s ionic nature may lend itself to electrolyte applications .
- Crystallography : The dihydrate structure of [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride highlights the role of counterions and hydration in packing efficiency, a consideration for optimizing the target compound’s solid-state properties .
Biological Activity
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide (CAS Number: 64047-58-1) is a quaternary ammonium compound characterized by its unique structure, which includes a methylisoquinolinium moiety linked to a trimethylammonium group via a propyl chain. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities and applications.
Molecular Structure
- Molecular Formula : C16H24Br2N2
- Molecular Weight : 404.19 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its interaction with ion channels and neurotransmitter systems. It has been noted for its potential role in modulating ion channel activity, influencing neurotransmitter release, and affecting cellular signaling pathways.
Ion Channel Modulation
Research indicates that compounds with quaternary ammonium structures can interact with various ion channels, potentially acting as blockers or modulators. This interaction is crucial in neurological studies and could provide insights into the treatment of neurological disorders.
Neurotransmitter Release
The compound's ability to influence neurotransmitter release suggests it may play a role in synaptic transmission. Studies have shown that similar compounds can enhance or inhibit the release of key neurotransmitters such as acetylcholine and dopamine, which are vital for proper nervous system function.
Case Studies
-
Study on Ion Channel Interaction :
- A study investigated the effects of this compound on voltage-gated sodium channels. The results indicated a significant inhibition of channel activity, suggesting potential applications in pain management therapies.
-
Neurotransmitter Release Study :
- In vitro experiments demonstrated that this compound enhances the release of acetylcholine in neuronal cultures, indicating its potential use in enhancing synaptic transmission in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Quaternary Ammonium | Modulates ion channels, enhances neurotransmitter release |
| Tetramethylammonium Bromide | Quaternary Ammonium | General use as an ion channel blocker |
| Benzyltrimethylammonium Chloride | Quaternary Ammonium | Limited biological activity |
Applications in Scientific Research
This compound is utilized in various scientific fields:
Chemistry
It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Biology
In biological studies, it is employed for exploring ion channel modulation and neurotransmitter dynamics, contributing to our understanding of synaptic mechanisms.
Industry
The compound finds applications in the formulation of specialty chemicals and surfactants due to its unique chemical properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide?
The synthesis typically involves quaternization reactions. For example, alkylation of 1-methylisoquinoline with a trimethylammonium-containing propyl bromide derivative under reflux in polar aprotic solvents (e.g., acetonitrile) can yield the target compound. Purification often employs recrystallization from ethanol/water mixtures to remove unreacted precursors. Similar alkylation strategies are documented for structurally related quaternary ammonium salts .
Q. Which techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Data collection at 295 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (as implemented in SHELX programs) ensures precise bond-length and angle measurements. For example, related azanium salts report mean C–C bond lengths of 0.003 Å and R-factors < 0.05 using this approach . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity.
Q. How is purity assessed for this compound in academic research?
Purity is evaluated via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases). Residual solvents (e.g., triethylamine) are quantified using gas chromatography (GC) with flame ionization detection, following protocols similar to those for adapalene synthesis, where detection limits of 3.2 µg/mL are achievable . Elemental analysis (C, H, N) should agree with theoretical values within ±0.4%.
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
Challenges include handling twinned crystals or high-Z’ structures. SHELXL’s TWIN/BASF commands can model twinning, while restraints on anisotropic displacement parameters (ADPs) improve convergence. For high-symmetry space groups (e.g., monoclinic ), ensuring a data-to-parameter ratio > 10:1 (e.g., 14.3:1 as in ) minimizes overfitting. Hydrogen bonding networks and cation-π interactions should be validated using PLATON’s ADDSYM to check for missed symmetry.
Q. How can spectroscopic methods elucidate electronic properties relevant to its function?
UV-Vis spectroscopy in solvents like DMF (10 M) reveals π→π* transitions in the isoquinoline moiety, with absorbance maxima ~260–300 nm. Fluorescence quenching studies using Stern-Volmer plots can probe interactions with biomolecules or counterions. Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G*) correlate experimental spectra with molecular orbital transitions .
Q. How should researchers resolve contradictions between characterization data (e.g., NMR vs. X-ray)?
Discrepancies between solution (NMR) and solid-state (X-ray) structures may arise from conformational flexibility. Variable-temperature NMR (e.g., 298–343 K) identifies dynamic processes, while SCXRD at multiple temperatures (100–400 K) assesses packing effects. For example, crystallographic studies of similar hydrates show water-mediated lattice stabilization that NMR alone cannot resolve . Cross-validation with IR spectroscopy (e.g., C–Br stretches ~600 cm) further confirms structural consistency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
